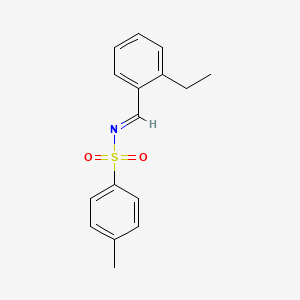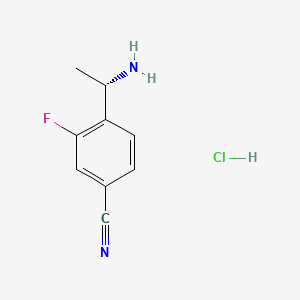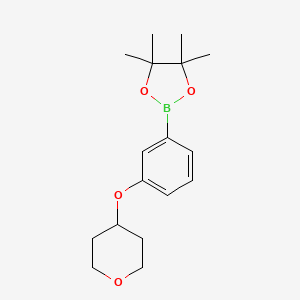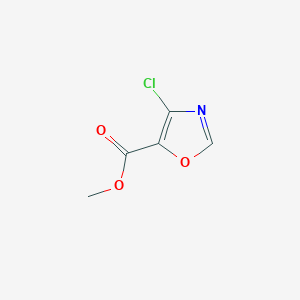
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine: is a chemical compound with a molecular formula of C8H10ClN5 It is characterized by the presence of a tetrazole ring, a chloro-substituted phenyl group, and a methanamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chloro-Substituted Phenyl Group: The chloro-substituted phenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Methanamine Moiety:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can target the tetrazole ring or the chloro-substituted phenyl group, potentially leading to the formation of amines or dechlorinated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of amines or dechlorinated products.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Labeling: It can be used to label proteins for detection or purification purposes.
Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging or detection of specific biomolecules.
Industry:
Agriculture: The compound can be used in the development of agrochemicals such as herbicides or pesticides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
作用機序
The mechanism of action of (1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. The chloro-substituted phenyl group can enhance binding affinity through hydrophobic interactions, while the methanamine moiety can participate in hydrogen bonding or ionic interactions. These combined interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds:
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)ethanamine: Similar structure but with an ethanamine moiety instead of methanamine.
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)propanamine: Similar structure but with a propanamine moiety.
(1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)butanamine: Similar structure but with a butanamine moiety.
Uniqueness: The uniqueness of (1-(3-Chloro-4-methylphenyl)-1h-tetrazol-5-yl)methanamine lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a versatile compound for various scientific and industrial applications.
特性
分子式 |
C9H10ClN5 |
|---|---|
分子量 |
223.66 g/mol |
IUPAC名 |
[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]methanamine |
InChI |
InChI=1S/C9H10ClN5/c1-6-2-3-7(4-8(6)10)15-9(5-11)12-13-14-15/h2-4H,5,11H2,1H3 |
InChIキー |
WMTAJURROFFPSK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)


![Ethyl 6-chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13650861.png)



